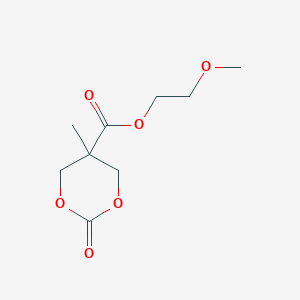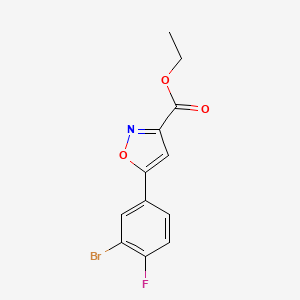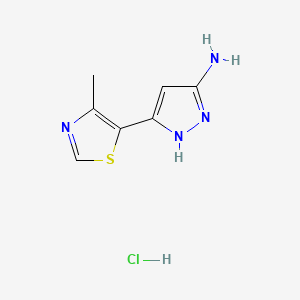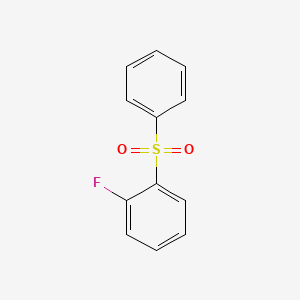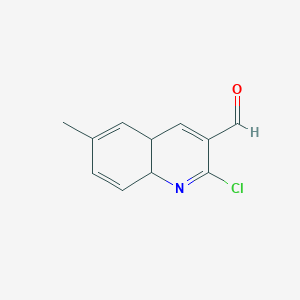
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde is a specialized organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde typically involves multiple steps, starting with the appropriate quinoline derivatives. One common synthetic route includes the chlorination of 6-methylquinoline followed by reduction and subsequent aldehyde formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted quinoline derivatives.
科学研究应用
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde is unique due to its specific structural features and reactivity. Similar compounds include:
Quinoline: A basic structure without the chloro and methyl groups.
2-Chloroquinoline: Lacks the methyl group and the dihydro modification.
6-Methylquinoline: Does not have the chloro group or the aldehyde functionality.
属性
CAS 编号 |
400073-89-4 |
|---|---|
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC 名称 |
2-chloro-6-methyl-4a,8a-dihydroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6,8,10H,1H3 |
InChI 键 |
ULRUSTJZUWACSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2C=C(C(=NC2C=C1)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


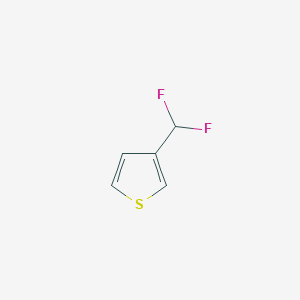

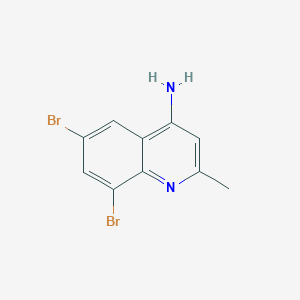
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
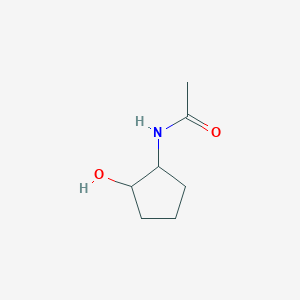
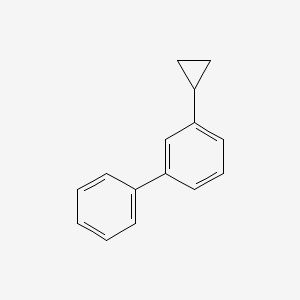

![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)
